Stigmasta-4,22-dien-3-one is a natural product found in Friesodielsia velutina, Conium maculatum, and other organisms with data available.
Stigmasta-4,22-dien-3-one
CAS No.: 55722-32-2
Cat. No.: VC0198763
Molecular Formula: C29H46O
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55722-32-2 |
|---|---|
| Molecular Formula | C29H46O |
| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 |
| SMILES | CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |
| Appearance | Powder |
Introduction
Chemical Structure and Properties
Structural Features
Stigmasta-4,22-dien-3-one’s structure comprises:
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A cyclopenta[a]phenanthrene core (steroid backbone)
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A ketone group at carbon 3
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Double bonds at positions 4 and 22 (with E-configuration at C22)
The stereochemistry is defined by the following configurations:
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₉H₄₆O | |
| Molecular Weight | 410.7 g/mol | |
| InChI Key | MKGZDUKUQPPHFM-LPJPOILFSA-N | |
| SMILES | CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |
Physical and Chemical Properties
The compound’s physical properties include:
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High lipophilicity (XLogP3-AA = 8.5), indicating strong hydrophobicity
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Low hydrogen-bonding capacity (H-bond donor = 0, acceptor = 1)
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Five rotatable bonds, influencing conformational flexibility
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Topological Polar Surface Area | 17.10 Ų |
| Rotatable Bonds | 5 |
| Exact Mass | 410.354866087 Da |
Natural Sources and Distribution
Botanical and Ecological Occurrence
Stigmasta-4,22-dien-3-one has been identified in:
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Rhinacanthus nasutus (Acanthaceae family) – a plant used in traditional medicine for treating skin disorders and cancer
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Pellia epiphylla – a liverwort species with reported antioxidant properties
These sources suggest the compound’s role in plant defense or metabolic processes.
Pharmacological and Biological Activities
Hypothesized Bioactivities
Despite limited direct studies, steroidal analogs exhibit:
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Anti-inflammatory effects via NF-κB pathway modulation
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Anticancer potential through cell cycle regulation
Research Gaps
No peer-reviewed studies explicitly linking stigmasta-4,22-dien-3-one to biological activities were found in indexed databases. This underscores the need for targeted in vitro and in vivo investigations.
ADMET Properties and Bioavailability
Absorption and Metabolism
Using admetSAR 2 predictions:
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High intestinal absorption (probability = 100%) due to lipophilicity
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CYP3A4 metabolism (probability = 72.64%), indicating hepatic clearance
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P-glycoprotein substrate (probability = 69.04%), suggesting efflux-mediated resistance
Table 3: ADMET Predictions
| Parameter | Probability |
|---|---|
| Intestinal Absorption | 100% |
| Blood-Brain Barrier Penetration | 75% |
| CYP3A4 Substrate | 72.64% |
| P-glycoprotein Substrate | 69.04% |
Toxicological Profile
No toxicity data are available, but steroidal ketones generally exhibit low acute toxicity. Chronic exposure risks remain uncharacterized.
Synthesis and Derivatives
Isolation Methods
The compound is primarily isolated via:
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Extraction from plant tissues (e.g., ethanol/methanol solvents)
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Chromatographic purification (e.g., HPLC, silica gel column chromatography)
Synthetic Derivatives
No synthetic routes or derivatives are reported in literature. Potential modifications could include:
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Hydroxylation at C7 or C12 for enhanced solubility
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Epoxidation of the Δ⁴ or Δ²² double bonds to alter reactivity
Research Applications and Future Directions
Therapeutic Exploration
Future studies should prioritize:
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Cytotoxicity screening against cancer cell lines
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Anti-inflammatory assays using NF-κB reporter systems
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Antiviral testing against enveloped viruses (leveraging membrane interactions)
Analytical Method Development
Stable isotope dilution LC-MS/MS methods could quantify endogenous levels in biological matrices.
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